1-Benzyltetrahydrothiophenium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzylthiolan-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15S.F6P/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOSHQPXCGGWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[S+](C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236279 | |

| Record name | 1-benzyltetrahydrothiophenium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87301-53-9 | |

| Record name | 1-benzyltetrahydrothiophenium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087301539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC378241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyltetrahydrothiophenium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyltetrahydrothiophenium hexafluorophosphate chemical properties

An In-Depth Technical Guide to 1-Benzyltetrahydrothiophenium Hexafluorophosphate for Advanced Research Applications

This guide provides an in-depth exploration of this compound, a sulfonium salt of significant interest in polymer chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, and practical application, grounding all claims in verifiable scientific literature.

Introduction and Strategic Importance

This compound belongs to the class of sulfonium salts, which have emerged as highly versatile and stable reagents in modern organic chemistry.[1][2] Historically, the field relied on less stable or more hazardous reagents for certain transformations. The intrinsic thermal stability and unique reactivity of sulfonium salts like this one facilitate easier handling, purification, and scalability.[2] This compound is particularly notable as a photoinitiator, a molecule that, upon absorbing light, generates reactive species capable of initiating polymerization.[3] Its primary application lies in cationic polymerization, a key process for synthesizing a variety of polymers used in adhesives, coatings, and advanced materials. The hexafluorophosphate ([PF6]⁻) anion is specifically chosen for its non-coordinating nature, which ensures the formation of a highly reactive, "free" cationic propagating center during polymerization, a critical factor for achieving controlled polymer growth.[4]

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The key identifiers and properties of this compound are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 87301-53-9 | [1][5][6] |

| Molecular Formula | C₁₁H₁₅F₆PS | [5][6] |

| Molecular Weight | 324.27 g/mol | [5][6] |

| Physical Form | Solid / Crystalline Powder | [7] |

| Purity | Typically ≥95% | [5][7] |

| Melting Point | Not reported in available literature. | [1] |

| Solubility | Soluble in polar organic solvents such as acetone, acetonitrile, dichloromethane, DMF, and DMSO. | [8] |

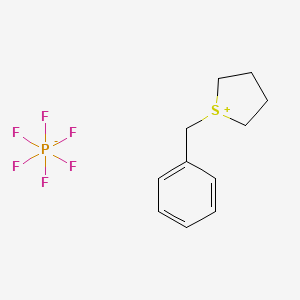

Chemical Structure

The molecule consists of a cationic sulfonium center and a hexafluorophosphate anion. The sulfur atom of the tetrahydrothiophene ring is bonded to a benzyl group and is positively charged. This cationic structure is key to its function as a photoinitiator.

Caption: Chemical structure of the title compound.

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process: S-alkylation followed by anion metathesis (exchange). This approach is a common and robust method for preparing a wide variety of sulfonium salts.[8]

Caption: General synthetic workflow.

Representative Synthesis Protocol

This protocol describes a standard laboratory procedure for synthesizing the title compound.

Step 1: S-Alkylation to form 1-Benzyltetrahydrothiophenium Bromide

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydrothiophene (1.0 eq) and benzyl bromide (1.0 eq).

-

Add a suitable solvent, such as acetone or acetonitrile, to dissolve the reactants. The choice of a polar aprotic solvent facilitates the SN2 reaction.

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.

-

As the reaction proceeds, the sulfonium bromide salt, which is often less soluble than the reactants, may precipitate from the solution.

-

After completion, cool the mixture and collect the precipitate by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The crude bromide salt is then washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and dried under vacuum.

Step 2: Anion Exchange to form the Hexafluorophosphate Salt

-

Dissolve the crude 1-benzyltetrahydrothiophenium bromide in a minimum amount of deionized water or a polar organic solvent like methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hexafluorophosphate (KPF₆) (approx. 1.1 eq).

-

Add the KPF₆ solution dropwise to the stirred solution of the sulfonium bromide. The hexafluorophosphate salt is significantly less water-soluble than the bromide salt and will precipitate out of the aqueous solution. This precipitation drives the reaction to completion.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete anion exchange.

-

Collect the white solid product by vacuum filtration.

-

Wash the product thoroughly with cold deionized water to remove any residual potassium bromide, followed by a wash with a small amount of cold ethanol or diethyl ether.

-

Dry the final product, this compound, under high vacuum. The purity can be confirmed by NMR spectroscopy and elemental analysis.

Reactivity and Mechanism of Action

The utility of this compound stems from its ability to act as a photoinitiator for cationic polymerization. Upon irradiation with UV light, it undergoes photolysis to generate species that initiate the polymerization of cationically sensitive monomers.

Photoinitiation Mechanism

Sulfonium salt photoinitiators do not typically undergo simple unimolecular bond cleavage like some radical initiators.[3] Instead, the process is often more complex, potentially involving interaction with the monomer or solvent. However, a generally accepted pathway involves the generation of a Brønsted acid (H⁺) upon photolysis. This superacid is the true initiating species.

-

Photoexcitation: The sulfonium salt absorbs a photon (hν), promoting it to an excited state.

-

C-S Bond Cleavage: In the excited state, the benzylic carbon-sulfur bond is labile and undergoes heterolytic or homolytic cleavage.

-

Hydrogen Abstraction & Acid Generation: The resulting reactive species (radical cation or carbocation) readily abstracts a hydrogen atom from a nearby proton source (like an impurity, solvent, or the monomer itself) to generate a strong Brønsted acid (HPF₆).

-

Initiation: This powerful acid protonates a monomer molecule (e.g., a vinyl ether or epoxide), creating a carbocation that serves as the starting point for the polymer chain growth.

Caption: Photoinitiation and polymerization pathway.

Application in Cationic Polymerization: A Workflow

This compound is an effective initiator for the polymerization of electron-rich monomers such as vinyl ethers, propenyl ethers, and cyclic ethers like tetrahydrofuran (THF).[9][10] The following protocol is a representative workflow for the polymerization of ethyl vinyl ether.

Caption: Experimental workflow for photopolymerization.

Representative Polymerization Protocol

Objective: To polymerize ethyl vinyl ether using this compound as a photoinitiator.

Materials:

-

Initiator: this compound

-

Monomer: Ethyl vinyl ether (purified by distillation over sodium)

-

Solvent: Anhydrous dichloromethane (DCM)

-

Quenching agent: Anhydrous methanol

-

Precipitation solvent: Hexanes or cold methanol

Procedure:

-

System Preparation: A Schlenk flask is thoroughly flame-dried under vacuum and backfilled with dry nitrogen. This is critical as cationic polymerizations are notoriously sensitive to moisture, which can act as a chain-transfer or terminating agent.

-

Reagent Preparation: In the inert atmosphere of a glovebox or under a positive pressure of nitrogen, dissolve a precise amount of the initiator (e.g., 0.01 mmol) in anhydrous DCM (e.g., 10 mL).

-

Cooling: Cool the initiator solution to a low temperature (e.g., 0 °C). Lower temperatures are employed to minimize chain-transfer reactions, which allows for better control over the polymer's molecular weight and leads to a narrower molecular weight distribution.[10]

-

Monomer Addition: Add the purified ethyl vinyl ether (e.g., 1.0 mmol, for a monomer-to-initiator ratio of 100:1) to the stirred solution via a gas-tight syringe.

-

Photoinitiation: Begin irradiating the solution with a suitable UV source (e.g., a medium-pressure mercury lamp with a filter for the appropriate wavelength). Stirring should be maintained to ensure uniform irradiation.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The progress can be monitored by taking aliquots (under inert conditions) and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol. The methanol will react with the cationic propagating chain end, terminating the polymerization.

-

Isolation: Pour the polymer solution into a large volume of a non-solvent (like hexanes) to precipitate the poly(ethyl vinyl ether).

-

Purification and Drying: Collect the polymer by filtration, wash with more non-solvent, and dry under high vacuum to a constant weight.

-

Characterization: Analyze the resulting polymer's molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H and ¹³C NMR.

Safety, Handling, and Storage

Proper handling of this chemical is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) for this compound.

-

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

The signal word for this compound is "Warning" .[7]

-

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and a face shield.

-

Handle in accordance with good industrial hygiene and safety practices.

-

-

First Aid:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage:

Conclusion

This compound is a valuable and versatile photoinitiator for cationic polymerization. Its thermal stability, well-defined reactivity, and ability to generate a highly active initiating species upon UV irradiation make it a powerful tool for synthesizing a range of polymers. By understanding its fundamental properties, synthesis, and the mechanistic principles behind its application, researchers can effectively leverage this compound to develop novel materials and advance synthetic methodologies. Adherence to strict safety protocols is mandatory for its handling and use in any research or development setting.

References

-

Chemsrc. (2025, September 20). CAS#:87301-53-9 | this compound. Retrieved January 14, 2026, from [Link]

-

Rao, M. P., & Ganesh, M. (n.d.). Synthesis of benzyltetrahydrothiophenium hexafluorophosphate. ResearchGate. Retrieved January 14, 2026, from [Link]

- Kozhushkov, S., & Alcarazo, M. (2020). Synthetic Applications of Sulfonium Salts. European Journal of Inorganic Chemistry, 2020(26), 2486-2500.

-

Angene Chemical. (2025, September 4). Safety Data Sheet: Tetrahydro-1-(phenylmethyl)-thiophenium hexafluorophosphate. Retrieved January 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). Hexafluorophosphate – Knowledge and References. Retrieved January 14, 2026, from [Link]

-

qeysfo.living. (n.d.). Hexafluorophosphate solubility in organic solvents. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved January 14, 2026, from [Link]

- Yagci, Y., & Acar, M. H. (1993). Cationic polymerization of tetrahydrofuran initiated by difunctional initiators. Synthesis of block copolymers. Polymer Bulletin, 30(5-6), 511-516.

- Wang, Z., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. RSC Advances, 14, 12345-12352.

-

Wikipedia. (n.d.). Hexafluorophosphate. Retrieved January 14, 2026, from [Link]

Sources

- 1. CAS#:87301-53-9 | this compound | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 87301-53-9 this compound AKSci 3633CC [aksci.com]

- 5. chemscene.com [chemscene.com]

- 6. Tetrahydro-1-(phenylmethyl)-thiophenium hexafluorophosphate | 87301-53-9 [sigmaaldrich.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of 1-Benzyltetrahydrothiophenium Hexafluorophosphate

This guide provides a comprehensive and technically detailed methodology for the synthesis of 1-benzyltetrahydrothiophenium hexafluorophosphate, a sulfonium salt with applications in various fields of chemical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.

Introduction: The Significance of Sulfonium Salts

Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom covalently bonded to three organic substituents. Their utility in organic synthesis is well-established, primarily owing to their role as versatile alkylating and arylating agents. The title compound, this compound, combines the reactivity of a benzylic group with the stability imparted by the non-coordinating hexafluorophosphate anion, making it a valuable reagent and building block in synthetic chemistry.

The synthesis of this compound is a two-step process. The first stage involves the quaternization of the sulfur atom in tetrahydrothiophene via a nucleophilic substitution reaction with benzyl bromide. This results in the formation of 1-benzyltetrahydrothiophenium bromide. The second, crucial step is an anion metathesis (ion exchange) reaction, where the bromide anion is replaced by the more stable and less nucleophilic hexafluorophosphate anion. This anion exchange is critical for the isolation of a stable, crystalline product and for preventing undesired side reactions in subsequent applications.

Reaction Mechanism and Strategic Considerations

The synthesis proceeds through two distinct mechanistic steps:

-

S-Alkylation (Benzylation): This is a classic SN2 reaction. The sulfur atom of tetrahydrothiophene, acting as a nucleophile, attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion is displaced as the leaving group, resulting in the formation of the 1-benzyltetrahydrothiophenium cation with bromide as the counter-ion. The choice of a polar aprotic solvent can facilitate this reaction by solvating the cation without strongly interacting with the nucleophile.

-

Anion Metathesis: The bromide salt is then subjected to an ion exchange process. This is typically achieved by reacting the bromide salt with a source of hexafluorophosphate ions, such as potassium hexafluorophosphate (KPF6) or hexafluorophosphoric acid (HPF6). The driving force for this reaction is often the precipitation of the less soluble inorganic bromide salt (e.g., KBr) in a suitable solvent, or the formation of the desired product which may be less soluble than the starting bromide salt in the chosen solvent system.

The following diagram illustrates the overall synthetic workflow:

Introduction: The Role of Sulfonium Salt Photoinitiators in Advanced Polymerization

An In-Depth Technical Guide to 1-Benzyltetrahydrothiophenium Hexafluorophosphate and the Broader Class of Sulfonium Salt Photoinitiators

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and material science, the precise control over polymerization processes is paramount. Photoinitiators are a critical component in systems that utilize light to initiate polymerization, offering spatial and temporal control that is not achievable with thermal methods. Among the various classes of photoinitiators, sulfonium salts have emerged as a powerful and versatile option, particularly for cationic polymerization. These compounds, upon exposure to ultraviolet (UV) or visible light, generate a strong Brønsted acid that can initiate the polymerization of a wide range of monomers, such as epoxides and vinyl ethers.[1] This guide provides a comprehensive overview of this compound (CAS No. 87301-53-9), a representative member of the sulfonium salt family, and delves into the broader context of this class of photoinitiators. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage information on closely related and well-characterized sulfonium salts to provide a thorough understanding of their synthesis, mechanism, and applications.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 87301-53-9 | [2][3] |

| Molecular Formula | C11H15F6PS | [2] |

| Molecular Weight | 324.27 g/mol | |

| Physical Form | Solid | [2] |

| Color | White | [2] |

| Purity | 95% | |

| Storage Temperature | Refrigerator |

Synthesis of this compound: A Representative Approach

Step 1: Synthesis of 1-Benzyltetrahydrothiophenium Bromide

The initial step involves the nucleophilic attack of the sulfur atom in tetrahydrothiophene on the benzylic carbon of benzyl bromide. This reaction forms the sulfonium bromide salt.

Step 2: Anion Exchange to Yield this compound

The bromide salt is then subjected to an anion exchange reaction, typically using a hexafluorophosphate salt such as potassium hexafluorophosphate (KPF6) or ammonium hexafluorophosphate. The desired product, this compound, precipitates from the reaction mixture due to its lower solubility and can be isolated by filtration.

The overall synthetic scheme can be visualized as follows:

Caption: General synthesis of this compound.Mechanism of Action: Photoinitiation of Cationic Polymerization

The utility of sulfonium salts as photoinitiators stems from their ability to undergo photolysis upon irradiation, leading to the generation of a strong acid. This process can be summarized in the following key steps:

-

Photoexcitation: The sulfonium salt absorbs a photon of UV or visible light, promoting it to an excited state.

-

Homolytic Cleavage: In the excited state, the carbon-sulfur bond undergoes homolytic cleavage, generating a radical cation and a radical.

-

Hydrogen Abstraction: The radical cation then abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., a solvent or monomer), leading to the formation of a protonated species.

-

Acid Generation: This protonated species releases a proton (H+), a strong Brønsted acid, which then initiates cationic polymerization. The hexafluorophosphate anion (PF6-) is a non-nucleophilic counter-ion, which is crucial for the stability and reactivity of the propagating cationic species.

The overall mechanism can be visualized in the following diagram:

Caption: Photoinitiation mechanism of a sulfonium salt.

Applications in Cationic Photopolymerization: An Experimental Workflow

This compound and related sulfonium salts are highly effective photoinitiators for the cationic polymerization of various monomers, including epoxides, vinyl ethers, and styrenes. This process is widely used in applications such as coatings, adhesives, inks, and 3D printing.

Below is a representative experimental protocol for the UV curing of an epoxy resin using a sulfonium salt photoinitiator.

Experimental Protocol: UV Curing of an Epoxy Resin

Materials:

-

Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)

-

This compound (or a similar sulfonium salt photoinitiator)

-

Solvent (if necessary, e.g., propylene carbonate)

-

UV curing system (e.g., a mercury lamp or a UV LED with appropriate wavelength)

-

Real-time infrared (RT-IR) spectrometer (for monitoring the reaction)

Procedure:

-

Formulation Preparation:

-

In a light-protected container, dissolve the desired amount of the sulfonium salt photoinitiator (typically 0.5-5 wt%) in the epoxy resin.

-

If the initiator has limited solubility in the resin, a small amount of a suitable solvent can be added to aid dissolution.

-

Ensure the mixture is homogeneous by stirring or gentle heating.

-

-

Sample Preparation for RT-IR:

-

Apply a thin film of the formulation onto an IR-transparent substrate (e.g., a BaF2 or KBr salt plate).

-

Place the sample in the RT-IR spectrometer.

-

-

UV Curing and Monitoring:

-

Position the UV light source at a fixed distance from the sample.

-

Start the RT-IR data acquisition and simultaneously expose the sample to UV irradiation.

-

Monitor the disappearance of the characteristic epoxy group absorption band (around 790 cm⁻¹) in the IR spectrum over time to determine the conversion rate.[1]

-

-

Data Analysis:

-

Calculate the percentage conversion of the epoxy groups as a function of irradiation time.

-

The polymerization rate can be determined from the slope of the conversion versus time plot.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for UV curing of an epoxy resin.

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, the hazard and precautionary statements from suppliers provide essential safety information.[2] For related sulfonium salts, it is known that they can be harmful if swallowed and may cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[2]

-

P302+P352: IF ON SKIN: wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Conclusion and Future Outlook

This compound is a member of the versatile class of sulfonium salt photoinitiators. While specific data on this compound is limited, the general principles of synthesis, mechanism, and application of sulfonium salts provide a strong framework for its use in cationic photopolymerization. These initiators offer significant advantages in various industrial applications due to their high efficiency and the desirable properties of the resulting polymers. Future research in this area will likely focus on the development of novel sulfonium salts with enhanced solubility in common monomer systems, improved thermal stability, and absorption characteristics tailored to specific light sources, such as LEDs. As the demand for advanced materials with tailored properties continues to grow, the importance of photoinitiators like this compound and its analogues is set to increase, driving further innovation in the field of polymer science.

References

-

Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. (2025). ResearchGate. Retrieved from [Link]

-

CAS NO. 87301-53-9 | Tetrahydro-1-(phenylmethyl)-thiophenium hexafluorophosphate | Catalog BD-A399947. (n.d.). Arctom Scientific. Retrieved from [Link]

Sources

Spectral properties of 1-Benzyltetrahydrothiophenium hexafluorophosphate

An In-depth Technical Guide to the Spectral Properties of 1-Benzyltetrahydrothiophenium Hexafluorophosphate

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the spectral characterization of this compound. As a Senior Application Scientist, my objective extends beyond a mere recitation of data. Instead, this guide is structured to provide a deep, mechanistic understanding of why the spectral data appear as they do. We will explore the causality behind experimental choices and the interpretation of the resulting spectra, grounding our discussion in authoritative principles of spectroscopy and chemical structure. The protocols herein are designed to be self-validating, ensuring that the data you acquire is both accurate and reliable.

Compound Overview: Structure and Significance

This compound is an ionic salt consisting of an organic sulfonium cation, 1-Benzyltetrahydrothiophenium ([C₆H₅CH₂S(CH₂)₄]⁺), and an inorganic hexafluorophosphate anion ([PF₆]⁻). The cation features a five-membered saturated tetrahydrothiophene (THT) ring, S-alkylated with a benzyl group. The [PF₆]⁻ anion is a common counter-ion in inorganic and organometallic chemistry, known for being poorly coordinating and imparting stability to the cationic species.[1] Understanding the distinct spectral signatures of both the cation and anion is paramount for verifying the compound's identity, purity, and stability.

Caption: Chemical structure of the 1-Benzyltetrahydrothiophenium cation and Hexafluorophosphate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. A multi-nuclear (¹H, ¹³C, ³¹P, ¹⁹F) approach is essential for a complete characterization, confirming the identity of both the cation and the anion.

Rationale for Experimental Design

The choice of solvent is critical. Deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are suitable due to their ability to dissolve ionic compounds. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent. All spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the THT ring.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The spectral window should typically span from -1 to 10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a higher concentration may be needed due to the lower natural abundance of ¹³C.

-

³¹P & ¹⁹F NMR Acquisition: If the spectrometer is equipped with the appropriate probes, acquire phosphorus and fluorine spectra to directly observe the [PF₆]⁻ anion.

Caption: General workflow for multi-nuclear NMR analysis.

Data Interpretation

The proton NMR spectrum is characterized by distinct regions corresponding to the aromatic benzyl protons and the aliphatic THT ring protons.

-

Benzyl Group: The five aromatic protons will appear as a multiplet, typically in the 7.3-7.6 ppm range. The benzylic methylene protons (–CH₂–) will present as a singlet or a narrowly coupled multiplet around 4.5-4.8 ppm, shifted downfield due to the adjacent positively charged sulfur atom.

-

Tetrahydrothiophenium (THT) Ring: The eight protons on the THT ring form a complex, strongly coupled spin system.[2][3] Due to rapid conformational exchange between different twist forms of the five-membered ring at room temperature, the protons on the carbons adjacent to the sulfur (α-protons) and the protons on the β-carbons will each appear as distinct multiplets.[4]

-

α-CH₂ protons: Expected around 3.5-3.8 ppm.

-

β-CH₂ protons: Expected around 2.2-2.5 ppm.

-

The ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Benzyl Group: The benzylic carbon (–CH₂) is expected around 55-60 ppm. The aromatic carbons will appear in the 128-135 ppm region.

-

THT Ring: The α-carbons are expected around 45-50 ppm, while the β-carbons will be further upfield, around 28-32 ppm.

| ¹H and ¹³C NMR Data Summary (Predicted in DMSO-d₆) | ||

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.3 – 7.6 (m, 5H) | 128 – 135 |

| Benzylic CH₂ | 4.5 – 4.8 (s, 2H) | 55 – 60 |

| α-CH₂ (THT Ring) | 3.5 – 3.8 (m, 4H) | 45 – 50 |

| β-CH₂ (THT Ring) | 2.2 – 2.5 (m, 4H) | 28 – 32 |

These spectra provide unequivocal confirmation of the counter-ion.

-

³¹P NMR: The phosphorus-31 spectrum will show a characteristic septet (a 1:6:15:20:15:6:1 pattern) centered around -144 ppm. This splitting pattern arises from the coupling of the single phosphorus nucleus to six equivalent fluorine nuclei.

-

¹⁹F NMR: The fluorine-19 spectrum will display a doublet centered around -71 ppm, resulting from the coupling of the six equivalent fluorine nuclei to the single phosphorus nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule's functional groups, serving as a rapid method for structural verification.

Rationale for Experimental Design

The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. This is the preferred method as it avoids complications from solvent absorption bands.

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Data Interpretation

The IR spectrum will show characteristic bands for both the cation and the anion.

| FTIR Data Summary (Predicted) | |

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3100–3000 | Aromatic C-H stretch (benzyl group) |

| 2980–2850 | Aliphatic C-H stretch (THT and CH₂ groups) |

| ~1600, ~1495, ~1450 | Aromatic C=C ring stretches (benzyl group) |

| ~1420 | CH₂ scissoring |

| 800–880 (very strong, broad) | P-F stretch of [PF₆]⁻ anion [5] |

| ~560 (strong) | P-F bend of [PF₆]⁻ anion [5] |

| ~700, ~740 | Aromatic C-H out-of-plane bend |

The most prominent and diagnostic peaks in the FTIR spectrum are the intense, often broad, absorption bands associated with the P-F stretching and bending modes of the hexafluorophosphate anion.[5] These bands are excellent indicators of the presence of the [PF₆]⁻ counter-ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the chromophore is the benzyl group.

Rationale for Experimental Design

The sample should be dissolved in a UV-transparent solvent, such as acetonitrile or methanol. A dilute solution is required to ensure the absorbance falls within the linear range of the detector (typically < 1.5 AU).

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare a dilute solution of the compound (~0.01-0.1 mg/mL) in a UV-transparent solvent (e.g., acetonitrile).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the benzene ring.

-

Primary Bands: Look for characteristic absorption maxima (λ_max) around 250-270 nm.[6] This corresponds to the π → π* transitions of the aromatic ring. The presence of the alkylsulfonium group may cause a slight shift ( batochromic or hypsochromic) compared to unsubstituted benzene.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the ions, confirming the molecular weight of the cation and providing insights into its fragmentation pathways.

Rationale for Experimental Design

As an ionic, non-volatile compound, Electrospray Ionization (ESI) is the ideal ionization technique.[7][8] ESI allows the direct transfer of ions from solution into the gas phase for analysis. The analysis is typically performed in positive ion mode to detect the 1-Benzyltetrahydrothiophenium cation.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: In positive ion mode, the mass analyzer will detect the m/z of the intact cation, [C₁₁H₁₅S]⁺.

-

Tandem MS (MS/MS): To study fragmentation, the parent ion corresponding to the cation can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Data Interpretation

-

Parent Ion: The primary peak in the positive ion ESI-MS spectrum will correspond to the intact 1-Benzyltetrahydrothiophenium cation.

-

Calculated Monoisotopic Mass of [C₁₁H₁₅S]⁺: 179.09 Da

-

-

Fragmentation Analysis (MS/MS): The fragmentation of the cation is driven by the formation of stable species.[9]

-

Major Fragment: The most likely fragmentation pathway is the cleavage of the C-S bond to lose the neutral tetrahydrothiophene molecule, resulting in the highly stable benzyl cation (m/z 91). This fragment is often the base peak in the MS/MS spectrum. The benzyl cation can further rearrange to the even more stable tropylium cation, also at m/z 91.

-

| Mass Spectrometry Data Summary (Predicted) | |

| m/z (Da) | Assignment |

| 179.09 | Intact Cation: [C₆H₅CH₂S(CH₂)₄]⁺ |

| 91.05 | Fragment: Benzyl/Tropylium Cation [C₇H₇]⁺ |

Conclusion

The comprehensive spectral analysis of this compound requires a multi-faceted approach. NMR spectroscopy provides the most detailed structural information, confirming the connectivity of the cation and the identity of the anion. FTIR offers a rapid and reliable fingerprint, with the strong P-F vibrations being particularly diagnostic. UV-Vis spectroscopy confirms the presence of the benzylic chromophore, while ESI-mass spectrometry verifies the molecular mass of the cation and its characteristic fragmentation pattern. Together, these techniques provide a robust and self-validating system for the unambiguous identification and purity assessment of this compound, which is essential for its application in research and development.

References

-

PubChem. Benzyltrimethylammonium hexafluorophosphate. National Center for Biotechnology Information. [Link]

-

Wikipedia. Hexafluorophosphate. Wikimedia Foundation. [Link]

-

Li, W., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. [Link]

-

Reich, H. J. NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Bates, E. D., et al. (2002). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Journal of the American Society for Mass Spectrometry. [Link]

-

Hägele, G., et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Magnetic Resonance in Chemistry. [Link]

-

Morrison, C. A., & Thompson, R. C. (1979). Evidence for anion coordination in hexafluorophosphate and hexafluoroarsenate complexes of nickel(II). Canadian Journal of Chemistry. [Link]

-

Al-Radadi, N. S. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules. [Link]

-

Kaluđerović, G. N., et al. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry. [Link]

-

ResearchGate. UV–Vis spectrum of Benzyl alcohol adsorption. [Link]

-

Gupta, G. R., et al. Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Oriental Journal of Chemistry. [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted). [Link]

-

Hägele, G., et al. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Taylor & Francis Online. [Link]

-

Agilent. A Comprehensive Guide to FTIR Analysis. Agilent Technologies. [Link]

-

The Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Schröder, D. Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry. Ionic Liquids: From Knowledge to Application. [Link]

-

Lespes, C., et al. (2018). Ion speciation of lithium hexafluorophosphate in dimethyl carbonate solutions: an infrared spectroscopy study. Physical Chemistry Chemical Physics. [Link]

-

Amyes, T. L., & Jencks, W. P. (1989). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society. [Link]

-

Lambert, J. B., et al. (1971). Complete analysis of the ¹H nmr spectrum of tetrahydrothiophene. Journal of the American Chemical Society. [Link]

-

Breuer, S., et al. (2022). Surface Properties of Ionic Liquids: A Mass Spectrometric View Based on Soft Cluster-Induced Desorption. The Journal of Physical Chemistry Letters. [Link]

-

ResearchGate. Ion Speciation of Lithium Hexafluorophosphate in Dimethyl Carbonate Solutions: An Infrared Spectroscopy Study. [Link]

-

Xu, Z., et al. (2021). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2002). Electrospray Ionization Mass Spectrometry of Ionic Liquids and Determination of Their Solubility in Water. [Link]

-

University of Arizona. Fragmentation and Interpretation of Spectra. [Link]

-

Minin, V. V., et al. Supporting Information to the paper Ni(II), Co(II), Cu(II), Zn(II) and Na(I) complexes. [Link]

-

Figshare. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. [Link]

-

Taylor & Francis. Hexafluorophosphate – Knowledge and References. [Link]

-

LibreTexts Chemistry. Mass Spectrometry of Some Common Functional Groups. [Link]

-

ChemSurvival. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

SpectraBase. Tetramethylammonium hexafluorophosphate - Optional[¹³C NMR]. [Link]

Sources

- 1. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. ac1.hhu.de [ac1.hhu.de]

- 3. tandfonline.com [tandfonline.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 7. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.uvic.ca [web.uvic.ca]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Stability of 1-Benzyltetrahydrothiophenium Hexafluorophosphate

Introduction

1-Benzyltetrahydrothiophenium hexafluorophosphate is a sulfonium-based ionic liquid that has garnered interest in various chemical applications due to its unique properties, including its potential as a catalyst and electrolyte. A critical parameter for its safe handling, storage, and application is its thermal stability. This guide provides a comprehensive technical overview of the thermal behavior of this compound, offering insights for researchers, scientists, and professionals in drug development and materials science. We will delve into the experimental methodologies for assessing thermal stability, present representative data, and elucidate the probable decomposition mechanism.

Core Principles of Thermal Analysis for Ionic Liquids

The thermal stability of an ionic liquid is not a single point but rather a range influenced by factors such as the chemical nature of the cation and anion, purity, and the surrounding atmosphere.[1][2] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for evaluating the thermal properties of these materials.[3][4]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the onset of decomposition, the temperature at which significant mass loss begins.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to identify thermal transitions such as melting, crystallization, and decomposition, which can be endothermic or exothermic events.[6]

Experimental Protocols for Thermal Characterization

To ensure the generation of reliable and reproducible data, the following detailed protocols for TGA and DSC analysis are recommended. These protocols are designed to be self-validating by providing a clear and systematic approach to the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) from the resulting TGA curve. This is often calculated as the intersection of the baseline with the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Identify and characterize any endothermic or exothermic peaks, noting their onset temperatures, peak temperatures, and enthalpy changes (ΔH).

Representative Thermal Stability Data

While specific experimental data for this compound is not widely published, a representative thermal profile can be constructed based on the known stability of similar sulfonium and hexafluorophosphate salts. The hexafluorophosphate anion (PF₆⁻) is known to impart significant thermal stability to ionic liquids.[7] The decomposition of benzyl-substituted sulfonium salts is expected to proceed via nucleophilic attack on the benzylic carbon.[8]

Table 1: Representative Thermal Analysis Data for this compound

| Parameter | Technique | Value | Observations |

| Onset of Decomposition (Tonset) | TGA | ~250 - 300 °C | A single, sharp weight loss is anticipated. |

| Decomposition Peak | DSC | ~300 - 350 °C | An exothermic peak is expected, indicating an energetic decomposition process. |

| Melting Point (Tm) | DSC | Not Observed | The compound is expected to decompose before melting. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to proceed through a nucleophilic substitution (SN2) type mechanism. The hexafluorophosphate anion, or more likely a fluoride ion generated from its slight decomposition, acts as the nucleophile.[9] The benzylic carbon of the cation is the electrophilic site, being activated by the adjacent positively charged sulfur atom.

The proposed decomposition pathway is as follows:

-

Initiation: At elevated temperatures, the hexafluorophosphate anion may partially dissociate or be susceptible to hydrolysis if trace moisture is present, generating fluoride ions (F⁻).

-

Nucleophilic Attack: The fluoride ion attacks the benzylic carbon of the 1-benzyltetrahydrothiophenium cation.

-

Product Formation: This concerted step leads to the cleavage of the carbon-sulfur bond, resulting in the formation of benzyl fluoride and tetrahydrothiophene as the primary volatile decomposition products.

Factors Influencing Thermal Stability

Several factors can influence the observed thermal stability of this compound:

-

Purity: The presence of impurities, such as residual solvents or starting materials from its synthesis, can significantly lower the decomposition temperature.[10]

-

Atmosphere: While typically analyzed under an inert atmosphere, the presence of oxygen can lead to oxidative decomposition pathways, potentially at lower temperatures.

-

Heating Rate: The heating rate used in TGA and DSC experiments can affect the observed onset temperature of decomposition. Slower heating rates generally provide a more accurate determination of the initial decomposition temperature.

Conclusion

This compound is a moderately to highly stable ionic liquid, with an anticipated onset of thermal decomposition in the range of 250-300 °C. Its stability is primarily dictated by the robust hexafluorophosphate anion and the nature of the sulfonium cation. The proposed decomposition mechanism involves a nucleophilic attack by fluoride on the benzylic carbon, leading to the formation of benzyl fluoride and tetrahydrothiophene. A thorough understanding of its thermal properties through standardized TGA and DSC analysis is crucial for its safe and effective implementation in scientific and industrial applications.

References

- Vertex AI Search. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.

- Vertex AI Search. (494e) Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS | AIChE.

- Vertex AI Search. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH.

- Vertex AI Search.

- Vertex AI Search. Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org.

-

Royal Society of Chemistry. Kinetics and mechanism of decomposition of benzyldimethylsulphonium salts in chloroform - Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

American Chemical Society. Thermal Decomposition of Organic Sulfur Compounds | Industrial & Engineering Chemistry. [Link]

-

National Institutes of Health. Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans - PMC. [Link]

-

Taylor & Francis Online. Full article: Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. [Link]

-

PubMed Central. Psychochemical changes and functional properties of organosulfur and polysaccharide compounds of black garlic (Allium sativum L.). [Link]

-

ResearchGate. Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. [Link]

-

Royal Society of Chemistry. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides. [Link]

-

ResearchGate. Synthesis of benzyltetrahydrothiophenium hexafluorophosphate. [Link]

-

National Institutes of Health. This compound | C11H15F6PS - PubChem. [Link]

-

ResearchGate. Effect of 1-butyl-3-methylimidazolium hexafluorophosphate as the humectant on the thermal decomposition of nitrocellulose. [Link]

-

PubMed. The Kinetics of Thermal Decomposition of 1-butyl-3-methylimidazolium Hexafluorophosphate. [Link]

-

MDPI. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. [Link]

Sources

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 8. Kinetics and mechanism of decomposition of benzyldimethylsulphonium salts in chloroform - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Photolysis mechanism of 1-Benzyltetrahydrothiophenium hexafluorophosphate

An In-Depth Technical Guide to the Photolysis Mechanism of 1-Benzyltetrahydrothiophenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the photolysis mechanism of this compound. Sulfonium salts are pivotal in various photochemical applications, primarily as photoacid generators (PAGs) in industrial processes like photopolymerization and advanced photolithography.[1] Their utility is now expanding into the life sciences for applications requiring precise spatiotemporal control of chemical reactions, such as in microfluidics and controlled drug release systems.[1] This document delineates the expected photochemical pathways of this compound upon UV irradiation, detailing the fundamental principles of direct photolysis and the competing homolytic and heterolytic cleavage mechanisms. We present detailed, field-proven experimental protocols for the characterization of transient intermediates, determination of quantum yield, and analysis of final photoproducts. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to investigate and harness the photochemical reactivity of this specific sulfonium salt.

Introduction to the Photochemistry of Sulfonium Salts

Sulfonium salts are a class of organosulfur compounds characterized by a positively charged sulfur atom. Upon absorption of light, typically in the UV region, these compounds undergo irreversible photolysis.[1] The nature of the substituents on the sulfur atom significantly influences the photochemical behavior. While triarylsulfonium salts are extensively studied as photoacid generators,[1] the photolysis of sulfonium salts bearing benzylic groups, such as this compound, presents a distinct reactivity profile.

The core of sulfonium salt photochemistry lies in the cleavage of a carbon-sulfur (C–S) bond upon photoexcitation.[2] This bond scission can proceed through two primary, often competing, pathways: homolytic and heterolytic cleavage.[2] Understanding the interplay between these pathways is crucial for predicting the distribution of photoproducts and optimizing the desired photochemical outcome. For benzylic sulfonium salts, both homolytic and heterolytic cleavage pathways have been observed, leading to a complex mixture of products.[2]

Core Photolysis Mechanism of this compound

The photolysis of this compound is initiated by the absorption of a UV photon, promoting the molecule to an excited singlet state. From this excited state, the molecule can undergo C–S bond cleavage. The benzyl group, being a stable radical and cation precursor, makes both homolytic and heterolytic pathways viable.

Homolytic Cleavage Pathway

Homolytic cleavage involves the symmetrical breaking of the C–S bond, with each fragment retaining one of the bonding electrons. This process results in the formation of a benzyl radical and a tetrahydrothiophenium radical cation.[1][3]

-

Step 1: Photoexcitation: The sulfonium salt absorbs a photon (hν) and is promoted to an excited state.

-

Step 2: Homolysis: The excited molecule undergoes homolytic cleavage of the benzylic C–S bond to yield a benzyl radical and a tetrahydrothiophenium radical cation.

-

Step 3: Subsequent Reactions: The highly reactive radical intermediates can undergo various subsequent reactions, including:

-

Dimerization: Two benzyl radicals can combine to form bibenzyl.

-

Hydrogen Abstraction: The benzyl radical can abstract a hydrogen atom from the solvent or another molecule to form toluene.

-

Disproportionation: The tetrahydrothiophenium radical cation can undergo disproportionation or react with other species in the medium.

-

Heterolytic Cleavage Pathway

Heterolytic cleavage involves the unsymmetrical breaking of the C–S bond, where one fragment retains the entire bonding electron pair. In the case of this compound, this would lead to the formation of a benzyl cation and a neutral tetrahydrothiophene molecule.[1][3]

-

Step 1: Photoexcitation: Similar to the homolytic pathway, the process begins with photoexcitation.

-

Step 2: Heterolysis: The excited molecule undergoes heterolytic cleavage, producing a benzyl cation and tetrahydrothiophene.

-

Step 3: Subsequent Reactions: The benzyl cation is a reactive electrophile and can undergo several reactions, such as:

-

Nucleophilic Attack: Reaction with nucleophilic solvents (e.g., water, alcohols) to form benzyl alcohol or benzyl ethers.

-

Friedel-Crafts Type Reactions: If an aromatic solvent is used, the benzyl cation can alkylate the solvent molecules.

-

The following diagram illustrates the proposed photolysis pathways of this compound.

Sources

Quantum yield of 1-Benzyltetrahydrothiophenium hexafluorophosphate

An In-Depth Technical Guide on the Quantum Yield of Sulfonium Salt Photoinitiators, with a focus on 1-Benzyltetrahydrothiophenium Hexafluorophosphate

For researchers, scientists, and drug development professionals venturing into photochemistry and polymer science, understanding the efficiency of photoinitiators is paramount. This guide provides a deep dive into the quantum yield of sulfonium salt photoinitiators, a critical class of compounds in these fields. While we will use this compound as a focal point, the principles and methodologies discussed are broadly applicable to the wider family of sulfonium salt photoacid generators (PAGs).

Sulfonium salts are a cornerstone of photopolymerization technology, acting as highly efficient photoinitiators. Upon absorption of light, typically in the ultraviolet (UV) spectrum, these compounds undergo photochemical reactions to generate active species, primarily strong Brønsted acids (protons) or free radicals. These generated species then initiate a cascade of chemical reactions, such as polymerization, cross-linking, or degradation, making them invaluable in applications ranging from microelectronics and 3D printing to advanced drug delivery systems.

The efficiency of a photoinitiator is quantified by its quantum yield (Φ) . The quantum yield is a dimensionless quantity that represents the number of specific events occurring per photon absorbed by the system. For photoacid generators like sulfonium salts, the most important parameter is the quantum yield of acid generation (ΦH+) , which is the number of protons generated for each photon absorbed. A higher quantum yield signifies a more efficient photoinitiator, requiring less light energy to achieve the desired chemical transformation.

Fundamentals of Photochemistry in Sulfonium Salts

The journey from light absorption to chemical reaction is a multi-step process governed by the principles of photochemistry:

-

Light Absorption: A molecule of the sulfonium salt absorbs a photon of light, promoting an electron from a lower-energy molecular orbital to a higher-energy one. This creates an electronically excited state. For this to occur, the energy of the photon must match the energy difference between the electronic states of the molecule. The absorption characteristics of a photoinitiator must overlap with the emission spectrum of the light source used.[1]

-

Excited State Dynamics: The excited molecule can undergo several processes:

-

Fluorescence: The molecule can relax back to the ground state by emitting a photon.

-

Intersystem Crossing: The molecule can transition to a different spin multiplicity (e.g., from a singlet to a triplet state).

-

Internal Conversion: The molecule can lose energy as heat and return to the ground state without emitting light.

-

Photochemical Reaction: The excited molecule can undergo bond cleavage or other chemical transformations, which is the desired pathway for a photoinitiator.

-

The quantum yield of a photochemical reaction is determined by the competition between the rate of the reaction and the rates of all other deactivation pathways.

Photochemical Reaction Mechanisms of Sulfonium Salts

The photolysis of sulfonium salts can proceed through different mechanisms depending on their chemical structure.

Triarylsulfonium Salts

For the more commonly studied triarylsulfonium salts, the primary photochemical process is the homolytic cleavage of a carbon-sulfur bond within the excited state, leading to the formation of a radical cation and a radical. Subsequent reactions of these intermediates with the solvent or other components of the formulation result in the generation of a Brønsted acid.

Tetrahydrothiophenium Salts

For tetrahydrothiophenium salts like this compound, the photochemical pathway can also involve the generation of alkyl radicals.[2] The photolysis is believed to proceed via the cleavage of the C-S bond, leading to a benzyl radical and a tetrahydrothiophene radical cation. The subsequent reactions of these species ultimately lead to the formation of the initiating species.

Below is a generalized diagram illustrating the photolysis pathway of a sulfonium salt photoacid generator.

Caption: Generalized photochemical pathway for a sulfonium salt photoacid generator.

Experimental Determination of Quantum Yield

The quantum yield of acid generation for a sulfonium salt is typically determined by chemical actinometry. This involves comparing the rate of acid generation in the sample to the rate of a well-characterized photochemical reaction in a chemical actinometer under identical irradiation conditions.

Materials and Instrumentation

-

Sulfonium salt photoinitiator: this compound or other sulfonium salt of interest.

-

Chemical actinometer: A compound with a known quantum yield, such as potassium ferrioxalate.

-

Solvent: A suitable solvent that dissolves the photoinitiator and is transparent at the irradiation wavelength (e.g., acetonitrile, dichloromethane).

-

Acid-sensitive indicator: A dye whose absorbance spectrum changes upon protonation (e.g., Rhodamine B).

-

Light source: A monochromatic light source with a known wavelength and stable output, such as a laser or a lamp with a monochromator.

-

UV-Vis spectrophotometer: To measure the absorbance of the solutions.

-

Photoreactor: A temperature-controlled cuvette holder or a custom-built reactor.

Experimental Workflow

The following diagram outlines the typical workflow for determining the quantum yield of a photoacid generator.

Caption: Experimental workflow for quantum yield determination using chemical actinometry.

Step-by-Step Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of the sulfonium salt in the chosen solvent at a concentration such that the absorbance at the irradiation wavelength is between 1 and 2 to ensure significant light absorption.

-

Prepare a solution of the acid-sensitive indicator.

-

Prepare the chemical actinometer solution according to standard procedures.

-

-

Actinometry:

-

Fill a cuvette with the actinometer solution and irradiate it with the light source for a specific period.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength.

-

Calculate the number of photons absorbed by the actinometer solution using its known quantum yield. This gives the photon flux of the light source.

-

-

Photolysis of the Sulfonium Salt:

-

Prepare a solution containing the sulfonium salt and the acid-sensitive indicator.

-

Irradiate this solution under the exact same conditions as the actinometer (same light source, distance, and time).

-

Monitor the change in the absorbance of the indicator at its maximum absorption wavelength as a function of irradiation time.

-

-

Data Analysis and Calculation:

-

From the change in absorbance of the indicator, and using a calibration curve of the indicator's absorbance versus acid concentration, determine the number of moles of acid generated.

-

The quantum yield of acid generation (ΦH+) is then calculated using the following formula:

ΦH+ = (moles of acid generated) / (moles of photons absorbed)

-

Factors Influencing the Quantum Yield of Sulfonium Salts

The quantum yield of sulfonium salts is not a fixed value but is influenced by several factors:

-

Molecular Structure: The presence of electron-donating or electron-withdrawing groups on the aromatic rings of the sulfonium salt can significantly affect its absorption spectrum and the efficiency of the photolysis process.[3][4] For instance, the introduction of electron-pushing groups can increase the quantum yield of photoacid generation.[4]

-

Counter-anion: The nature of the counter-anion (e.g., hexafluorophosphate, hexafluoroantimonate) can influence the acidity of the generated Brønsted acid and the overall efficiency of the photoinitiation process.

-

Solvent: The polarity and viscosity of the solvent can affect the stability of the excited state and the diffusion of the reactive intermediates, thereby influencing the quantum yield.

-

Irradiation Wavelength: The quantum yield can be wavelength-dependent.[4] Different electronic transitions may be excited at different wavelengths, leading to different photochemical outcomes. For example, π–π* transitions have been shown to have high quantum yields under UV irradiation.[4]

Quantum Yield Data of Representative Sulfonium Salts

While specific data for this compound is elusive, the following table summarizes reported quantum yields for other sulfonium salt photoacid generators, providing a valuable context for the expected efficiency of this class of compounds.

| Sulfonium Salt Photoacid Generator | Quantum Yield (ΦH+) | Reference |

| Tris(4-tert-butoxycarbonyloxyphenyl)sulfonium triflate | 0.2 | [5] |

| Triphenylsulfonium hexafluoroantimonate | Varies with sensitizer | [6] |

| D–π–A-type sulfonium salts | 0.10 - 0.44 | [3] |

| Pyrazoline-based sulfonium salts | 0.56 - 0.66 | [4] |

| Other novel sulfonium PAGs | 0.01 - 0.4 | [7][8] |

Conclusion

The quantum yield is a critical parameter for evaluating the performance of sulfonium salt photoinitiators like this compound. A thorough understanding of the photochemical mechanisms and the factors influencing the quantum yield is essential for the rational design of efficient photopolymerization systems. While direct data for every specific compound may not always be available, the principles and experimental methodologies outlined in this guide provide a robust framework for researchers and scientists to characterize and optimize their photochemical processes. The continued development of novel sulfonium salts with high quantum yields will undoubtedly pave the way for advancements in a wide array of light-driven technologies.

References

- Books, "Chapter 15: D–π–A-type Sulfonium Salt Photoinitiators for Photopolymerizations Under Near-UV and Visible Light-emitting Diodes.

- MDPI, "Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts.

- New Jersey Institute of Technology, "Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis.

- Chemical Communications (RSC Publishing), "Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis.

- ResearchGate, "One/two-Photon Sensitive Sulfonium Salt Photoinitiators based on 1,3,5-Triphenyl-2-Pyrazoline | Request PDF.

- "Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study.

- ResearchGate, "a) Photo‐induced generation of alkyl radicals from tetrahydrothiophenium salts 46.1.

- Sigma-Aldrich, "photoinitiators.pdf.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchwith.njit.edu [researchwith.njit.edu]

- 8. Characterization of novel sulfonium photoacid generators and their microwave-assisted synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyltetrahydrothiophenium Hexafluorophosphate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 1-Benzyltetrahydrothiophenium hexafluorophosphate (C₁₁H₁₅F₆PS, MW: 324.27 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various laboratory settings. In the absence of extensive published quantitative data for this specific salt, this guide establishes a predictive framework based on the well-documented properties of analogous organic hexafluorophosphate salts. Furthermore, it provides detailed, field-proven experimental protocols to empower researchers to generate precise, application-specific data. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Introduction and Compound Overview

This compound is an organic salt comprising a sulfonium cation and a hexafluorophosphate anion[1]. The cation, 1-benzyltetrahydrothiophenium, features a benzyl group attached to the sulfur atom of a tetrahydrothiophene ring. This structure imparts a degree of lipophilicity and steric bulk. The hexafluorophosphate ([PF₆]⁻) anion is a large, non-coordinating, and generally inert counterion, which significantly influences the salt's overall properties[2].

The interplay between the organic cation and the inorganic anion dictates the compound's solubility and stability. Understanding these characteristics is paramount for applications in organic synthesis, catalysis, and as an electrolyte in electrochemical systems. This guide will systematically explore these two critical aspects.

-

Chemical Structure:

Solubility Profile of this compound

The solubility of an ionic compound is governed by the thermodynamics of solvating its constituent ions. For this compound, this involves overcoming the lattice energy of the crystal and the solvation of both the bulky organic cation and the inorganic [PF₆]⁻ anion.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made.

-

Polar Aprotic Solvents: Hexafluorophosphate salts are well-known for their solubility in polar aprotic solvents[4][5]. Therefore, this compound is expected to exhibit good solubility in solvents such as acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The polarity of these solvents can effectively solvate both the cation and the anion.

-

Chlorinated Solvents: Solvents like dichloromethane and chloroform are also likely to be effective, given their ability to dissolve a wide range of organic salts.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is anticipated, though potentially less than in polar aprotic solvents. The hydrogen-bonding capability of these solvents may not be as effective for the non-coordinating [PF₆]⁻ anion.

-

Nonpolar Solvents: Poor solubility is expected in nonpolar solvents such as hexanes, toluene, and diethyl ether. These solvents lack the polarity to effectively solvate the ions and overcome the crystal lattice energy.

-

Aqueous Solubility: Hexafluorophosphate salts generally exhibit low solubility in water[2]. This is due to the unfavorable energetics of solvating the large, hydrophobic [PF₆]⁻ anion.

Quantitative Solubility Data Summary (Predicted)

The following table provides a framework for researchers to populate with experimentally determined data. The predicted solubility is based on the behavior of analogous compounds like tetrabutylammonium hexafluorophosphate[6].

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) |

| Acetonitrile | CH₃CN | Polar Aprotic | High | Data to be determined |

| Acetone | C₃H₆O | Polar Aprotic | High | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Chlorinated | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | Data to be determined |

| Methanol | CH₃OH | Polar Protic | Moderate | Data to be determined |

| Ethanol | C₂H₅OH | Polar Protic | Moderate | Data to be determined |

| Water | H₂O | Polar Protic | Low | Data to be determined |

| Toluene | C₇H₈ | Nonpolar Aromatic | Low | Data to be determined |

| Hexane | C₆H₁₄ | Nonpolar Aliphatic | Very Low / Insoluble | Data to be determined |

Experimental Protocol for Determining Solubility